1-Adamantaneacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Acylating Agent:

- One primary use of 1-adamantaneacetic acid involves its role as an acylating agent. This means it can be used to attach an acetyl group (CH3CO-) to another molecule. A study published in the journal "International Journal of Peptide Research and Therapeutics" used 1-adamantaneacetic acid to modify the N-terminal (starting end) of a molecule called bradykinin, a peptide involved in various physiological processes []. This modification helped researchers understand the pharmacological characteristics of different bradykinin analogues.

Enzyme Inhibition:

- Research has also investigated the potential of 1-adamantaneacetic acid as an enzyme inhibitor. A study published in "Biochimica et Biophysica Acta" found that 1-adamantaneacetic acid can inhibit the activity of an enzyme called chorismate mutase-prephenate dehydrogenase in the bacterium Escherichia coli []. This enzyme plays a crucial role in the synthesis of certain essential amino acids. Understanding how to inhibit this enzyme could have potential applications in developing new antibacterial strategies.

Other Potential Applications:

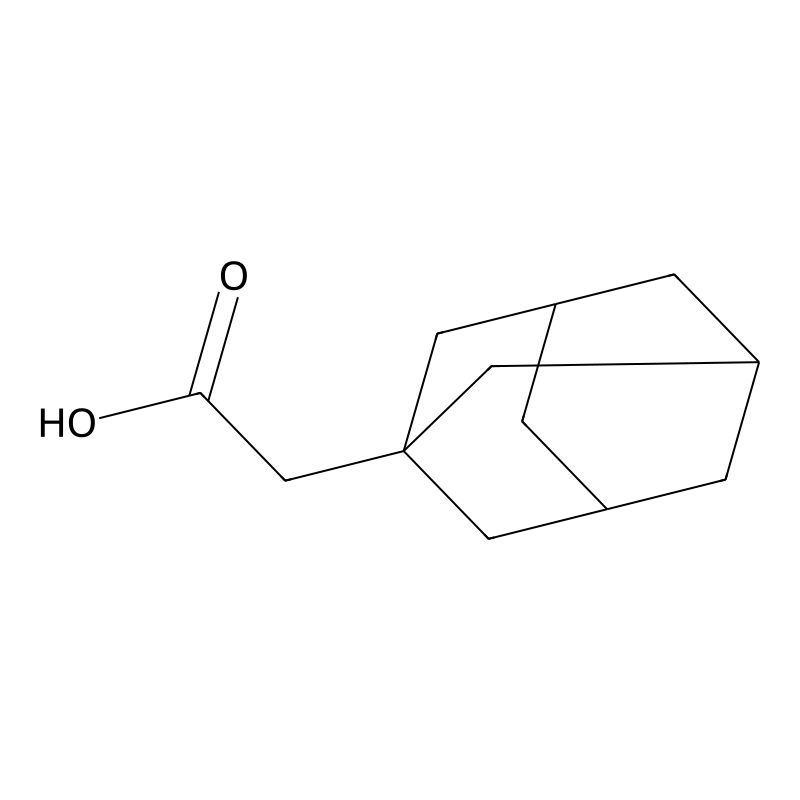

1-Adamantaneacetic acid is an organic compound characterized by the molecular formula C₁₂H₁₈O₂. It features a unique adamantane structure, which is a polycyclic hydrocarbon known for its cage-like conformation. The compound consists of an adamantane moiety attached to an acetic acid functional group, making it a derivative of both adamantane and acetic acid. This structural arrangement contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

One documented instance of 1-Adamantaneacetic acid's mechanism of action involves its inhibitory effect on chorismate mutase-prephenate dehydrogenase, an enzyme crucial for bacterial amino acid biosynthesis []. The study suggests that the compound might interact with the active site of the enzyme, hindering its activity []. More research is needed to fully understand the detailed mechanism of this inhibition.

- Deprotonation: The carboxylic acid group can lose a proton to form its conjugate base, which can engage in further reactions with electrophiles or metal cations .

- Esterification: It can react with alcohols to form esters, a reaction that is often catalyzed by acid.

- Acylation Reactions: As an acylating agent, 1-adamantaneacetic acid can be used to modify other compounds, enhancing their pharmacological properties .

Research indicates that 1-adamantaneacetic acid exhibits biological activity, particularly in pharmacology. It has been utilized as an acylating agent in studies aimed at determining the pharmacological characteristics of new analogues of bradykinin, a peptide involved in various physiological processes . The compound's unique structure may influence its interaction with biological targets, potentially leading to novel therapeutic applications.

The synthesis of 1-adamantaneacetic acid can be achieved through several methods:

- Direct Synthesis: One approach involves the reaction between adamantane and chloroacetic acid under basic conditions, facilitating the formation of the desired carboxylic acid.

- Functionalization of Adamantane Derivatives: Starting from other functionalized adamantanes, selective reactions can introduce the acetic acid moiety.

- Use of Reagents: Various reagents can be employed to facilitate the acylation process, allowing for the introduction of the acetic acid group onto the adamantane framework .

1-Adamantaneacetic acid finds applications primarily in:

- Pharmaceutical Development: Its role as an acylating agent makes it valuable in synthesizing new drug candidates.

- Material Science: The unique structure of adamantane derivatives lends themselves to use in developing advanced materials with specific properties.

Studies on 1-adamantaneacetic acid have focused on its interactions with biological molecules. Its ability to modify peptides and proteins through acylation suggests potential pathways for enhancing drug efficacy. Additionally, research into its binding affinities and mechanisms of action is ongoing, particularly regarding its effects on bradykinin analogues .

Several compounds share structural or functional similarities with 1-adamantaneacetic acid. These include:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| 1-Adamantanecarboxylic Acid | Carboxylic Acid | Lacks the acetic acid side chain |

| 2-Adamantanecarboxylic Acid | Carboxylic Acid | Different positioning of the carboxylic group |

| Naphthaleneacetic Acid | Aromatic Compound | Used extensively in plant growth regulation |

| Benzyl Acetic Acid | Aromatic Compound | Commonly used as a flavoring agent |

Uniqueness of 1-Adamantaneacetic Acid

1-Adamantaneacetic acid stands out due to its unique adamantane structure combined with the acetic acid moiety. This combination influences its reactivity and biological activity differently than other similar compounds. Its specific interactions and modifications make it particularly interesting for pharmaceutical applications compared to other carboxylic acids or aromatic compounds.

The history of 1-Adamantaneacetic acid is intrinsically linked to its parent compound, adamantane, which represents a significant milestone in organic chemistry. Adamantane was first isolated from petroleum in 1933 by Czech researchers Stanislav Landa and V. Machacek from the Hodonín oil field in Czechoslovakia. The name "adamantane" was suggested by Rudolf Lukeš, inspired by the word "adamas" (meaning unconquerable in Greek) and its Latin derivative "adamant" (meaning diamond).

The first laboratory synthesis of adamantane was accomplished by Vladimir Prelog in 1941, though with an impractically low yield of 0.16%. Subsequent refinements by Paul von Ragué Schleyer in 1957 improved the yield to 30-40%, making adamantane and its derivatives more accessible for research. Modern synthesis methods have further increased yields to as high as 98%.

1-Adamantaneacetic acid emerged as part of the expanding field of adamantane derivative chemistry, which gained momentum after the 1950s when more efficient synthesis methods became available.

Structural Significance in Organic Chemistry

1-Adamantaneacetic acid combines the unique adamantane cage structure with an acetic acid moiety. The adamantane component consists of three fused cyclohexane rings in a rigid, virtually stress-free configuration that mimics the diamond crystal lattice arrangement. This structure contributes several significant properties to the compound:

| Structural Feature | Description | Significance |

|---|---|---|

| Adamantane cage | Three fused cyclohexane rings in a diamond-like configuration | Provides exceptional thermal stability and rigidity |

| Carboxylic acid group | Acetic acid moiety attached to carbon-1 of adamantane | Offers reactivity while maintaining structural integrity |

| Carbon-carbon bonds | 1.54 Å in the adamantane portion | Nearly identical to diamond bond lengths, contributing to stability |

The molecular formula is C₁₂H₁₈O₂ with a precise molecular weight of 194.27 g/mol. Its IUPAC name is 2-(1-adamantyl)acetic acid, though it is also commonly referred to by various synonyms including 1-adamantylacetic acid and tricyclo[3.3.1.1³,⁷]dec-1-ylacetic acid.

Biochemical and Pharmacological Relevance

1-Adamantaneacetic acid has demonstrated significant biochemical properties that make it valuable in pharmacological research. It serves as an inhibitor of chorismate mutase-prephenate dehydrogenase (EC 1.3.1.12) from Escherichia coli K12 (strain JP 232). This enzyme plays a crucial role in the biosynthetic pathway of aromatic amino acids, making the compound potentially significant for studies of metabolic pathways.

In peptide chemistry, 1-Adamantaneacetic acid has been employed as an acylating agent in determining pharmacological characteristics of bradykinin analogues. Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is a physiologically active peptide involved in inflammation processes, and its modified analogues are important for understanding structure-activity relationships in inflammatory and pain responses.

Traditional Synthetic Routes

Classical methods for synthesizing 1-adamantaneacetic acid often involve functionalization of the adamantane core through Friedel-Crafts acylation or carboxylation. A notable approach employs 1-acetoxyadamantane as a precursor, which undergoes hydrolysis in the presence of concentrated sulfuric acid and aliphatic solvents such as cyclohexane [3]. For instance, dissolving 1-acetoxyadamantane in cyclohexane under nitrogen and treating it with sulfuric acid yields 1-adamantanol, which is subsequently oxidized to the corresponding acetic acid derivative [3].

Another route involves the direct acylation of adamantane using acetic anhydride or acetyl chloride in the presence of Lewis acids. These reactions typically proceed via the formation of a stable adamantyl carbocation intermediate, which reacts with the acylating agent to form 1-adamantaneacetyl chloride. Hydrolysis of this intermediate under controlled pH conditions produces the target acid [2] [6]. Thionyl chloride (SOCl₂) is frequently employed to convert 1-adamantaneacetic acid into its acyl chloride form, enabling further derivatization into esters or amides [6].

Catalytic Transformation Strategies

Recent advances leverage heterogeneous catalysts to improve reaction efficiency. For example, aluminosilicate molecular sieves (zeolite-Y, beta, and mordenite) and aluminophosphate-based catalysts (SAPO-5, CoAPO-5) facilitate the conversion of 1-adamantanol to 1-adamantyl acetate in chloroacetic acid solvent [4]. This solvent stabilizes the adamantyl cation intermediate, minimizing unwanted polymerization. The reaction equilibrium between 1-adamantanol and 1-adamantyl acetate is critical, as it governs the selectivity toward 2-adamantane derivatives via a 1,2-hydride shift mechanism [4].

Catalytic systems also exploit the Brønsted acidity of polyoxometalate (POM) clusters to optimize proton transfer steps. The deprotonation energy (DPE) of these catalysts correlates with their ability to stabilize transition states during isomerization and elimination reactions [5]. For instance, weaker acids (higher DPE) exhibit reduced electrostatic stabilization of carbocation intermediates, favoring 2-adamantane derivatives over polymerization byproducts [5].

Solid Acid-Catalyzed Isomerization Processes

Solid acid catalysts enable precise control over adamantane derivative isomerization. Zeolite-Y, with a pore diameter of 7.4 Å, effectively confines 1-adamantanol (kinetic diameter: 6.8 Å), promoting its conversion to 2-adamantanone and 2-adamantyl acetate [4]. The addition of adamantane (AdH) as a hydride donor suppresses AdH formation from 1-adamantyl cation, enhancing selectivity for 2-derivatives [4].

The following table summarizes key catalyst properties and their impact on product distribution:

| Catalyst | Pore Size (Å) | Acid Strength (DPE, kJ/mol) | Major Product | Selectivity (%) |

|---|---|---|---|---|

| Zeolite-Y | 7.4 | 1,200 | 2-AdOAc | 65 |

| SAPO-5 | 7.3 | 1,350 | 2-AdOH | 58 |

| CoAPO-5 | 7.3 | 1,400 | 2-AdO | 72 |

These data highlight the interplay between pore architecture and acid strength in directing reaction pathways [4] [5].

Novel Esterification and Polymerization Approaches

Innovative esterification strategies employ α-diazo-β-keto-esters to functionalize adamantane derivatives. For example, condensation of 1-adamantaneacetic acid with ethyl diazoacetate in the presence of BF₃·Et₂O yields cyclopropane-fused adamantane esters [2]. Four-directional synthesis techniques further enable the simultaneous functionalization of multiple adamantane positions, as demonstrated in the preparation of tetracyclopropyladamantane derivatives [2].

Polymerization approaches focus on stabilizing reactive intermediates. The use of diazomethane (CH₂N₂) facilitates the synthesis of adamantane-containing polyesters, where 1-adamantaneacetyl chloride acts as a monomeric building block [2] [6]. These polymers exhibit enhanced thermal stability, making them suitable for high-performance materials.

The incorporation of 1-adamantaneacetic acid into peptide structures has emerged as a powerful strategy for developing enhanced bioactive analogues with superior pharmacological properties [1] [2]. The rigid three-dimensional cage structure of adamantane provides unique advantages in peptide engineering, offering both conformational constraint and lipophilicity enhancement that significantly impact biological activity [3] [4].

Research has demonstrated that peptide modification with 1-adamantaneacetic acid leads to several key improvements in bioactive properties. The adamantane moiety increases the calculated partition coefficient by approximately 3.1 log units, substantially enhancing membrane permeability and tissue distribution [1] [2]. This lipophilicity enhancement facilitates better drug absorption and bioavailability while maintaining the specific biological activity of the original peptide sequence [5].

The mechanism by which 1-adamantaneacetic acid improves peptide stability involves protection of nearby functional groups from metabolic cleavage through steric hindrance [1] [3]. The rigid hydrocarbon scaffold creates a protective environment that extends plasma half-life and reduces degradation by peptidases and proteases [6] [7]. Studies have shown that adamantane-modified peptides exhibit significantly improved proteolytic resistance compared to their unmodified counterparts, making them more suitable for therapeutic applications [6].

Furthermore, the three-dimensional structure of adamantane facilitates precise positioning of substituents, allowing for more effective exploration of receptor binding sites [1] [2]. This structural constraint can lead to enhanced selectivity and potency through optimal orientation of pharmacophoric elements within the peptide sequence [8] [9].

| Modification Type | Primary Benefit | Mechanism | Application |

|---|---|---|---|

| N-terminal acylation [10] [11] | Enhanced potency | Improved receptor binding | Bradykinin antagonists |

| Conformational constraint [8] | Increased selectivity | Rigid scaffold positioning | Receptor-specific ligands |

| Lipophilicity enhancement [5] | Better bioavailability | Membrane permeation | Drug delivery |

| Proteolytic protection [6] | Extended half-life | Steric hindrance | Therapeutic peptides |

Bradykinin Analogue Optimization

The development of bradykinin receptor antagonists represents one of the most successful applications of 1-adamantaneacetic acid in peptide drug discovery [10] [11]. Bradykinin, a nonapeptide hormone involved in inflammation and pain signaling, has been extensively studied as a target for therapeutic intervention, leading to groundbreaking structure-activity relationship discoveries [12] [13].

The seminal work by Lammek and colleagues demonstrated that N-terminal acylation of the potent bradykinin antagonist [D-Arginine0,Hydroxyproline3,Thienylalanine5,8,D-Phenylalanine7]-bradykinin with 1-adamantaneacetic acid resulted in more than ten-fold enhancement in antagonistic potency [10] [11]. This modification transformed an already potent antagonist into one of the most effective bradykinin receptor blockers described to date, with the analogue showing sustained activity and improved pharmacological profiles [11].

Subsequent research has revealed that the position and nature of adamantane incorporation significantly influence the resulting biological activity [13]. Studies comparing 1-adamantaneacetic acid with 1-adamantanecarboxylic acid clearly demonstrated the superior effectiveness of the acetic acid derivative, suggesting that the specific spacer length between the adamantane cage and the peptide backbone is critical for optimal activity [12] [11].

The mechanism underlying this remarkable potency enhancement involves multiple factors. The adamantane moiety provides a hydrophobic anchor that facilitates interaction with lipophilic regions of the bradykinin receptor binding site [14]. Additionally, the rigid structure constrains the peptide in a conformation that optimizes key pharmacophoric interactions, particularly involving the aromatic residues essential for receptor recognition [14].

| Analogue | Modification | Potency Change | Clinical Significance |

|---|---|---|---|

| Native bradykinin [10] | None | Baseline agonist | Reference compound |

| [D-Arg0,Hyp3,Thi5,8,D-Phe7]-BK [11] | Multiple substitutions | Potent antagonist | Lead compound |

| Aaa-[D-Arg0,Hyp3,Thi5,8,D-Phe7]-BK [10] | +1-Adamantaneacetic acid | >10-fold enhancement | Optimal antagonist |

| Combined modifications [13] | Multiple strategies | Synergistic effects | Advanced analogues |

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies of 1-adamantaneacetic acid-modified peptides have provided crucial insights into the molecular determinants of enhanced biological activity [12] [13]. These investigations have systematically evaluated the effects of different acylating agents, modification positions, and structural variations on peptide pharmacology [12].

Research by Kowalczyk and colleagues conducted a systematic evaluation of ten different acylating agents for bradykinin modification, including 1-adamantaneacetic acid, 1-adamantanecarboxylic acid, 4-tert-butylbenzoic acid, and various other aromatic and aliphatic acids [12]. The results clearly demonstrated that 1-adamantaneacetic acid provided the most significant potency enhancement among all tested agents, establishing it as the optimal choice for N-terminal peptide acylation [12].

The structure-activity studies have revealed several key principles governing the effectiveness of adamantane-based peptide modifications. First, the spacer length between the adamantane cage and the peptide backbone critically influences activity, with the acetic acid derivative showing superior performance compared to the direct carboxylic acid attachment [12] [11]. Second, the position of modification within the peptide sequence significantly affects the outcome, with N-terminal acylation generally providing better results than C-terminal modifications [15] [6].

Comparative studies between different amino acid substitutions have shown that sterically restricted residues can work synergistically with adamantane modifications [13]. For example, the incorporation of 1-aminocyclohexane-1-carboxylic acid at position 8 of bradykinin, combined with N-terminal adamantaneacetic acid acylation, resulted in further enhancement of antagonistic properties [13].

| Structural Factor | Optimal Configuration | Activity Impact | Mechanistic Basis |

|---|---|---|---|

| Acyl chain length [12] | Two-carbon spacer | Maximal enhancement | Optimal receptor fit |

| Modification position [6] | N-terminal | Superior activity | Better accessibility |

| Amino acid configuration [11] | D-isomers | Enhanced antagonism | Reduced agonist activity |

| Cage structure [2] | Adamantane | Best performance | Ideal size/rigidity |

N-Terminal Acylation Strategies for Enhanced Potency

The development of N-terminal acylation strategies using 1-adamantaneacetic acid has become a cornerstone approach for enhancing peptide potency and pharmacological properties [15] [6]. This modification strategy has proven particularly effective because the N-terminus of many bioactive peptides is readily accessible for chemical modification without disrupting essential binding interactions [16].

Research has demonstrated that N-terminal acetylation with adamantane derivatives provides multiple benefits beyond simple lipophilicity enhancement [6] [7]. The modification significantly improves proteolytic stability by protecting the peptide from amino-terminal degradation by aminopeptidases and other enzymes [6]. Studies using antimicrobial peptides have shown that N-terminal acetylation can improve stability against protease degradation while maintaining antimicrobial activity [7].

The selectivity of N-terminal acylation over side-chain modifications represents a significant advantage in peptide engineering [17] [16]. Recent developments in selective N-terminal modification using acyl phosphates have demonstrated that this approach can achieve high selectivity for the N-terminus over side-chain amino groups, even in complex peptide sequences [17] [16]. This selectivity is crucial for maintaining the biological activity of peptides that rely on specific side-chain interactions for receptor binding [16].

Furthermore, N-terminal acylation with 1-adamantaneacetic acid has been shown to stabilize specific secondary structures in peptides [15] [18]. Research on tropomyosin peptides demonstrated that N-terminal acetylation stabilizes coiled-coil formation, particularly under high ionic strength conditions [15] [18]. This stabilization effect cannot be explained solely by interactions with the helix dipole, suggesting additional mechanisms involving structural constraint and hydrophobic interactions [18].

| Acylation Strategy | Target Peptides | Primary Benefit | Mechanism |

|---|---|---|---|

| Direct acylation [12] | Bradykinin analogues | Potency enhancement | Receptor optimization |

| Enzymatic acylation [17] | Therapeutic peptides | Selective modification | Biomimetic activation |

| Protective acylation [6] | Antimicrobial peptides | Proteolytic resistance | Enzymatic protection |

| Stabilizing acylation [18] | Structural peptides | Conformation constraint | Secondary structure |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant